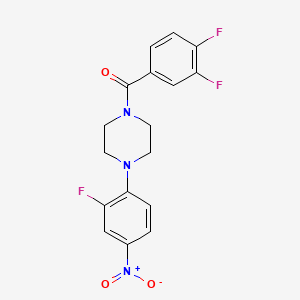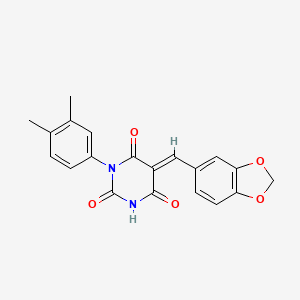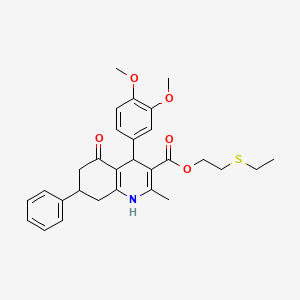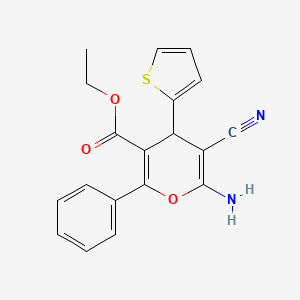
1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of difluorobenzoyl and fluoro-nitrophenyl groups attached to a piperazine ring
準備方法
The synthesis of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzoyl chloride and 2-fluoro-4-nitroaniline.
Formation of Intermediate: The first step involves the reaction of 3,4-difluorobenzoyl chloride with piperazine to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-fluoro-4-nitroaniline under appropriate conditions to yield the final product, this compound.
Reaction Conditions: The reactions are typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
化学反応の分析
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms in the benzoyl and nitrophenyl groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
科学的研究の応用
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. Its unique structure makes it a candidate for drug development, particularly in the areas of central nervous system disorders and antimicrobial activity.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets. It serves as a tool compound to investigate the binding affinity and specificity of piperazine derivatives.
Material Science: The compound’s chemical properties make it suitable for use in the development of novel materials, such as polymers and coatings, with specific functional properties.
作用機序
The mechanism of action of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to receptors or enzymes in biological systems, leading to modulation of their activity. The presence of fluorine atoms and nitro groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
1-(3,4-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine: This compound has a similar structure but with a chlorobenzoyl group instead of a difluorobenzoyl group. The presence of chlorine can affect its chemical reactivity and biological activity.
1-(3,4-Dichlorobenzoyl)-4-(2-nitrophenyl)piperazine: This compound contains dichlorobenzoyl and nitrophenyl groups, making it structurally similar but with different halogen substitutions. The differences in halogen atoms can lead to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific combination of difluorobenzoyl and fluoro-nitrophenyl groups, which can impart distinct chemical and biological characteristics.
特性
IUPAC Name |
(3,4-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-13-3-1-11(9-14(13)19)17(24)22-7-5-21(6-8-22)16-4-2-12(23(25)26)10-15(16)20/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJSTRZDUMYITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B5068548.png)
![1-[5-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B5068549.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)

![11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068574.png)
![4-{4-[(diphenylacetyl)amino]benzoyl}phthalic acid](/img/structure/B5068578.png)
![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5068602.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]phenol](/img/structure/B5068615.png)

